molecular formula C12H16N4O6 B14068714 6-Amino-2-(2,4-dinitroanilino)hexanoic acid

6-Amino-2-(2,4-dinitroanilino)hexanoic acid

Cat. No.: B14068714
M. Wt: 312.28 g/mol
InChI Key: GSIJNJVQPCUGSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-6-Amino-2-(2,4-dinitro-phenylamino)-hexanoic acid is a compound that features a unique structure combining an amino acid with a dinitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-amino-2-(2,4-dinitro-phenylamino)-hexanoic acid typically involves the reaction of an amino acid derivative with a dinitrophenyl reagent. One common method involves the use of 2,4-dinitrofluorobenzene, which reacts with the amino group of the amino acid under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(S)-6-Amino-2-(2,4-dinitro-phenylamino)-hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophiles like acyl chlorides or sulfonyl chlorides can react with the amino group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield diamino derivatives, while substitution reactions can produce various substituted amino acid derivatives .

Scientific Research Applications

(S)-6-Amino-2-(2,4-dinitro-phenylamino)-hexanoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which (S)-6-amino-2-(2,4-dinitro-phenylamino)-hexanoic acid exerts its effects involves its ability to form stable derivatives with amino acids and peptides. This is achieved through the formation of covalent bonds between the dinitrophenyl group and the amino groups of the target molecules. This interaction can be used to label and detect specific biomolecules in various analytical techniques .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-6-Amino-2-(2,4-dinitro-phenylamino)-hexanoic acid is unique due to its specific structure that combines an amino acid with a dinitrophenyl group, allowing it to be used in a wide range of applications, particularly in the analysis and detection of amino acids and peptides.

Properties

IUPAC Name

6-amino-2-(2,4-dinitroanilino)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O6/c13-6-2-1-3-10(12(17)18)14-9-5-4-8(15(19)20)7-11(9)16(21)22/h4-5,7,10,14H,1-3,6,13H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSIJNJVQPCUGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CCCCN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.